Acetyl tributyl citrate chemical properties and structure
Acetyl tributyl citrate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl tributyl citrate (B86180) (ATBC), a widely utilized plasticizer and pharmaceutical excipient, is often considered a safer alternative to phthalate-based plasticizers. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies pertaining to ATBC. Furthermore, it delves into the compound's metabolic fate and its interactions with biological systems, summarizing recent findings on its effects on various signaling pathways. This document aims to be a comprehensive resource for professionals in research, drug development, and toxicology.
Chemical Properties and Structure
Acetyl tributyl citrate is a colorless, odorless, oily liquid.[1] It is an organic compound used as a plasticizer and is considered a potential replacement for DEHP and DINP.[2] ATBC is soluble in organic solvents but has limited solubility in water.[1][3]
Identifiers and Molecular Structure
| Identifier | Value |
| IUPAC Name | tributyl 2-acetyloxypropane-1,2,3-tricarboxylate[4] |
| CAS Number | 77-90-7[2] |
| Chemical Formula | C₂₀H₃₄O₈[2] |
| Molar Mass | 402.484 g·mol⁻¹[2] |
| InChI | InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3[2] |
| SMILES | CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C[4] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless, transparent oily liquid[5] |
| Odor | Very faint, sweet, herbaceous[4] |
| Melting Point | -80 °C[2] |
| Boiling Point | 172 to 174 °C at 1 mmHg[2] |
| Density | 1.046 g/cm³ at 25 °C[2] |
| Solubility in Water | 0.02 g/L at 20 °C[2] |
| Refractive Index | 1.4410 - 1.4425 at 25°C[5] |
| Vapor Pressure | 0.00000455 mmHg[4] |
| LogP | 4.92[4] |
Experimental Protocols
Synthesis of Acetyl Tributyl Citrate
The synthesis of acetyl tributyl citrate is typically a two-step process involving the esterification of citric acid with n-butanol to form tributyl citrate, followed by acetylation with acetic anhydride (B1165640).[6]
Step 1: Esterification of Citric Acid
-
Reactants: Citric acid, n-butanol, and an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).[7][8]
-
Procedure:
-
Charge the reaction kettle with citric acid, n-butanol, and the catalyst.[7] The mass ratio of citric acid to n-butanol is typically 1:1 to 1:5.[7]
-
Introduce nitrogen and heat the mixture to 120-130 °C.[7]
-
Maintain the reaction with stirring until the acid value is ≤ 7.[7]
-
Remove excess n-butanol via vacuum dealcoholization.[7]
-
Step 2: Acetylation of Tributyl Citrate
-
Reactants: Tributyl citrate, acetic anhydride, and a catalyst (e.g., p-toluenesulfonic acid).[7]
-
Procedure:
Purification:
-
Cool the crude product and perform alkaline washing.[7]
-
Dehydrate the product under vacuum.[7]
-
Decolorize with activated carbon and filter to obtain high-purity acetyl tributyl citrate.[7]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of ATBC in Adhesives [9]
-
Sample Preparation:
-
Mix 0.3 g of the adhesive sample with 2 mL of water and 10 mL of n-hexane.
-
Oscillate the mixture for 30 minutes for extraction.[9]
-
-
GC-MS Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis [10]
-
Sample Preparation (Rat Plasma):
-
Utilize phenylmethylsulfonyl fluoride (B91410) (PMSF) as an esterase inhibitor during sample pretreatment to ensure accurate and reproducible analysis.[10]
-
-
LC-MS/MS Analysis:
Toxicological and Metabolic Studies
Network Toxicology and Molecular Docking
-
Target Identification: Identify potential targets of ATBC and disease-related genes from public databases (e.g., ChEMBL, SwissTargetPrediction, GeneCards).
-
Network Construction: Construct a protein-protein interaction (PPI) network of the common targets using tools like STRING and visualize it with Cytoscape.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways associated with the core targets.
-
Molecular Docking: Use software like AutoDock to simulate the binding interactions between ATBC and the identified core target proteins to validate the potential interactions.
In Vitro Cell Viability Assay (CCK-8) [3]
-
Cell Culture: Culture relevant cell lines (e.g., mouse liver cells) under standard conditions.
-
ATBC Exposure: Treat the cells with a range of ATBC concentrations (e.g., 0 to 5,000 μM) for a specified period (e.g., 24 hours).[3]
-
Cell Viability Measurement: Use a Cell Counting Kit-8 (CCK-8) assay to assess cell proliferation and viability according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR) [3]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells treated with ATBC and reverse transcribe it into cDNA.
-
qRT-PCR: Perform quantitative PCR using specific primers for the genes of interest (e.g., Bax, TNF, Bcl2) to determine their relative mRNA expression levels.[3]
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis and analysis of acetyl tributyl citrate.
Signaling Pathways Affected by Acetyl Tributyl Citrate
Recent studies have indicated that ATBC is not biologically inert and may influence several key signaling pathways.
Caption: Overview of key signaling pathways potentially modulated by ATBC.
Metabolism and Biological Effects
Metabolism
Orally administered acetyl tributyl citrate is rapidly absorbed and metabolized.[10] Approximately 99% of an oral dose is excreted, primarily in the urine (59-70%) and feces (25-36%), within 48 hours.[2] The major metabolites of ATBC include:
-
Acetyl citrate
-
Monobutyl citrate
-
Acetyl monobutyl citrate
-
Dibutyl citrate
-
Acetyl dibutyl citrate (two isomers)[2]
-
Tributyl citrate[2]
Biological Effects and Toxicological Insights
While generally considered safe, recent research using network toxicology and in vitro studies has suggested that ATBC may have biological effects that warrant further investigation.
-
Cancer: ATBC has been implicated in the progression of bone cancer by potentially targeting key signaling molecules such as STAT3, EGFR, MMP9, MAPK1, and MMP2.
-
Liver Toxicity: Studies suggest ATBC may induce liver damage by affecting pathways related to apoptosis and lipid metabolism.[3]
-
Intestinal Toxicity: ATBC has been shown to induce intestinal damage by regulating the IDH2/NF-κB pathway and promoting lipid peroxidation.[1]
-
Cellular Senescence: ATBC may contribute to the aging process by modulating pathways involved in cell proliferation, telomere shortening, and cellular senescence.[6]
-
Endocrine Disruption: ATBC has been shown to activate the steroid and xenobiotic receptor (SXR), which may alter the metabolism of endogenous steroid hormones and prescription drugs.[7]
-
Reproductive Effects: Some studies in mice have suggested that low doses of ATBC may affect the number of ovarian follicles.[8]
Conclusion
Acetyl tributyl citrate remains a prevalent plasticizer and pharmaceutical excipient due to its favorable safety profile compared to traditional phthalates. However, emerging research indicates that ATBC is not biologically inert and can interact with various cellular pathways, potentially leading to adverse health effects. This guide provides a comprehensive summary of the current knowledge on the chemical properties, synthesis, analysis, metabolism, and biological interactions of ATBC. It is imperative for researchers, scientists, and drug development professionals to consider these findings in the risk assessment and application of this compound. Further investigation into the long-term effects of ATBC exposure is warranted.
References
- 1. Acetyl tributyl citrate induces intestinal toxicity by regulating the IDH2/NF-κB pathway and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpsc.gov [cpsc.gov]
- 3. Analyzing the potential targets and mechanisms of liver damage induced by acetyl tributyl citrate plasticizer using network toxicology, molecular docking and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential mechanisms of acetyl tributyl citrate exposure on osteoarthritis based on novel network toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient analysis of toxicity and mechanisms of Acetyl tributyl citrate on aging with network toxicology and molecular docking strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the effects of acetyl tributyl citrate on bone cancer based on network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
